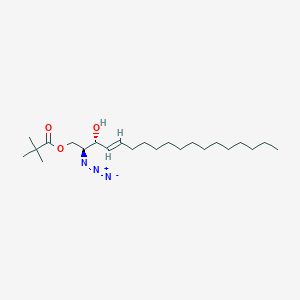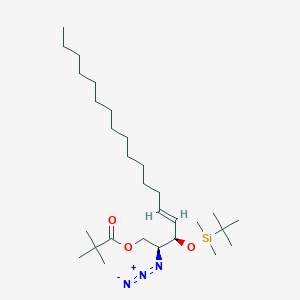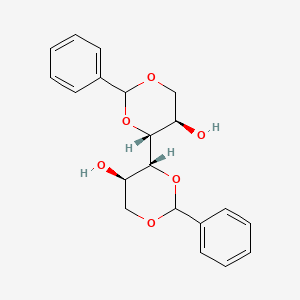
1,3:4,6-Di-O-benzylidene-D-mannitol
Descripción general
Descripción
1,3:4,6-Di-O-benzylidene-D-mannitol (DOBM) is a novel sugar-based molecule that is synthesized from D-mannitol, a naturally occurring sugar alcohol. DOBM is of interest due to its unique structure and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Organic Synthesis
Scientific Field:
Organic Chemistry
Application Summary:
1,3:4,6-Di-O-benzylidene-D-mannitol is utilized as a chiral auxiliary and protecting group for various organic synthesis reactions, particularly in the synthesis of optically active compounds .
Methods and Procedures:
The compound is used to protect diol functionalities in sugar molecules during synthetic transformations. It stabilizes sensitive hydroxyl groups and allows for selective reactions at other sites of the molecule.
Results and Outcomes:
The use of this compound has enabled the synthesis of complex molecules with high enantiomeric excess, crucial for pharmaceutical applications.
Pharmaceutical Research
Scientific Field:
Pharmaceutical Sciences
Application Summary:
In pharmaceutical research, 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a precursor for synthesizing various drug intermediates .
Methods and Procedures:
It is involved in asymmetric reduction reactions, where it helps in the formation of chiral centers in drug molecules, which is vital for their biological activity.
Results and Outcomes:
The compound has facilitated the development of drugs with improved efficacy and reduced side effects due to its role in creating stereoselective compounds.
Material Science
Scientific Field:
Material Science
Application Summary:
This compound is used in the development of new materials, such as bio-based polycarbonates, offering an alternative to conventional petroleum-based products .
Methods and Procedures:
It is copolymerized with other monomers to create polycarbonates with desirable thermal and physical properties.
Results and Outcomes:
The resulting materials exhibit comparable thermal stability to traditional polycarbonates, with the added benefit of being derived from renewable resources.
Analytical Chemistry
Scientific Field:
Analytical Chemistry
Application Summary:
1,3:4,6-Di-O-benzylidene-D-mannitol is employed in chromatographic techniques as a standard or reference compound due to its well-defined characteristics .
Methods and Procedures:
It is used in high-performance liquid chromatography (HPLC) for the calibration of equipment and the determination of the enantiomeric purity of substances.
Results and Outcomes:
The use of this compound in analytical procedures has led to more accurate and reliable measurements in the analysis of complex mixtures.
Biochemistry
Scientific Field:
Biochemistry
Application Summary:
The compound finds application in biochemistry for the study of enzyme-substrate interactions and the synthesis of biologically active molecules .
Methods and Procedures:
It acts as a mimic of natural substrates, allowing researchers to study the specificity and mechanism of enzymes.
Results and Outcomes:
Research has gained insights into enzyme catalysis and substrate recognition, which is fundamental for the design of enzyme inhibitors and pharmaceuticals.
Environmental Science
Scientific Field:
Environmental Science
Application Summary:
In environmental science, 1,3:4,6-Di-O-benzylidene-D-mannitol is explored for its potential in creating sustainable and eco-friendly materials .
Methods and Procedures:
The compound is investigated for its ability to replace non-renewable resources in material production, reducing environmental impact.
Results and Outcomes:
Studies have shown that materials derived from this compound can be a viable alternative to traditional materials, contributing to a more sustainable future.
This analysis provides a detailed overview of the diverse applications of 1,3:4,6-Di-O-benzylidene-D-mannitol in scientific research, highlighting its versatility and importance across various fields. The compound’s role in facilitating advancements in these areas is evident from the significant outcomes achieved in each field.
Chiral Synthesis
Scientific Field:
Chemical Synthesis
Application Summary:
This compound is a chiral auxiliary used in the synthesis of optically active glycerol derivatives, which are important in the production of pharmaceuticals and fine chemicals .
Methods and Procedures:
It involves the use of protective group chemistry to ensure the correct stereochemistry during the synthesis process.
Results and Outcomes:
The approach has led to the successful synthesis of glycerol derivatives with high optical purity, which is crucial for their intended applications.
Heterocyclic Compound Synthesis
Application Summary:
1,3:4,6-Di-O-benzylidene-D-mannitol serves as a starting component for the synthesis of heterocyclic 2,5-dimethanol derivatives .
Methods and Procedures:
The synthesis process involves creating rings with oxygen atoms, which are common structures in many bioactive molecules.
Results and Outcomes:
The synthesized heterocyclic compounds have potential applications in drug development and other areas of chemical research.
Asymmetric Reduction
Scientific Field:
Pharmaceutical Chemistry
Application Summary:
The compound is used in asymmetric reduction reactions to produce chiral alcohols, which are key intermediates in the synthesis of various drugs .
Methods and Procedures:
The reduction is typically carried out using chiral catalysts or reagents, with 1,3:4,6-Di-O-benzylidene-D-mannitol providing the necessary chiral environment.
Results and Outcomes:
The process yields chiral alcohols with high enantioselectivity, which is vital for the pharmacological properties of the drugs.
Protective Group in Carbohydrate Chemistry
Scientific Field:
Carbohydrate Chemistry
Application Summary:
It is widely used as a protective group for carbohydrates during chemical transformations, allowing for selective modifications .
Methods and Procedures:
The protection strategy involves the temporary modification of hydroxyl groups to prevent unwanted reactions during synthesis.
Results and Outcomes:
This has enabled the synthesis of complex carbohydrates with precise structural features, important for biological studies and pharmaceutical applications.
Reference Standard in Analytical Techniques
Application Summary:
1,3:4,6-Di-O-benzylidene-D-mannitol is used as a reference standard in various analytical techniques due to its stable and well-characterized properties .
Methods and Procedures:
It is particularly useful in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Results and Outcomes:
The use of this compound as a standard has improved the accuracy and reliability of analytical measurements.
Research Tool in Enzymology
Application Summary:
This compound is used as a research tool in enzymology to study the specificity and mechanism of enzymes involved in carbohydrate metabolism .
Propiedades
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEGGHPETXMRSV-NIJYPJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292783 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3:4,6-Di-O-benzylidene-D-mannitol | |
CAS RN |
28224-73-9 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
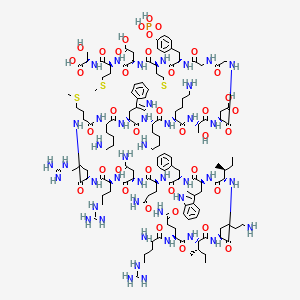

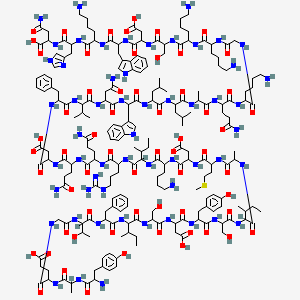
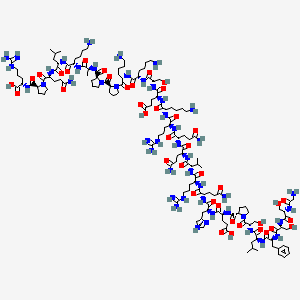
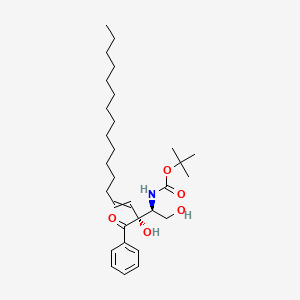
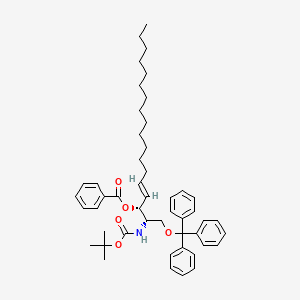
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)
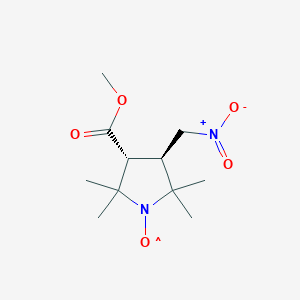
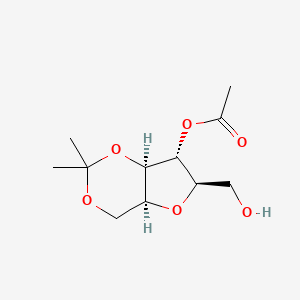
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
